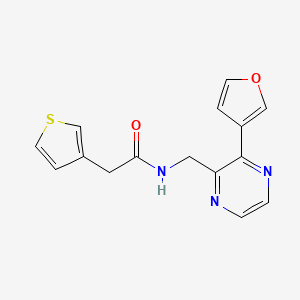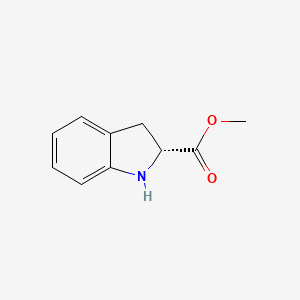
methyl (2R)-2,3-dihydro-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl (2R)-2,3-dihydro-1H-indole-2-carboxylate” is a compound that likely belongs to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene and a pyrrole ring fused together . The “(2R)” notation indicates that the compound is a chiral molecule and its configuration at the 2nd carbon atom is ‘R’ (Rectus). The “methyl carboxylate” functional group suggests that it might be a derivative of carboxylic acids .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring and a methyl carboxylate group. The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . The exact structure would need to be confirmed using techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole ring and the carboxylate group. The indole ring is electron-rich and could undergo electrophilic substitution reactions . The carboxylate group might participate in esterification or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could enhance its solubility in polar solvents . The exact properties would need to be determined experimentally.Aplicaciones Científicas De Investigación
Anticancer Activity
Methyl indole-3-carboxylate derivatives, analogous to the chemical , have shown promise in inhibiting the growth of various cancer cell lines, including melanoma, renal, and breast cancers. These findings highlight the potential of methyl indole derivatives in the development of antitumor agents (Niemyjska et al., 2012).
Conformational Studies in Peptides
Conformationally constrained tryptophan derivatives, closely related to methyl (2R)-2,3-dihydro-1H-indole-2-carboxylate, have been synthesized for use in peptide and peptoid conformation elucidation studies. These derivatives help in understanding peptide structure and function by limiting side chain flexibility (Horwell et al., 1994).
High-Temperature Organic Synthesis
Research has explored the use of high-temperature aqueous media for various synthetic organic reactions, including the decarboxylation of indole-2-carboxylic acid, a compound structurally similar to methyl (2R)-2,3-dihydro-1H-indole-2-carboxylate. This approach offers potential in developing new synthetic methods and processes (An et al., 1997).
Chemical Interaction Studies
Studies have investigated the interaction of indole derivatives with other chemical entities, such as methylglyoxal. This research can provide insights into chemical reactions and mechanisms relevant in various fields, including food science and organic chemistry (Zadeh & Yaylayan, 2020).
Novel Synthetic Methods
Innovative synthetic methods have been developed for producing various indole-3-carboxylic acid derivatives, demonstrating the versatility and importance of these compounds in organic synthesis (Melkonyan et al., 2008).
Spectroscopic and Computational Studies
Spectroscopic and computational analyses, such as FT-IR, FT-Raman, UV, and NMR profiling, have been conducted on indole derivatives, offering valuable information for the development of biologically active molecules (Almutairi et al., 2017).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (2R)-2,3-dihydro-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h2-5,9,11H,6H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URORFKDEPJFPOV-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2R)-2,3-dihydro-1H-indole-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B2918653.png)
![N-[(2-Oxo-1H-pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2918654.png)
![[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate](/img/structure/B2918655.png)
![3-(1-methyl-1H-pyrazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2918657.png)
![2-[7-methyl-2-nitro-11-oxodibenzo[b,f][1,4]oxazepin-10(11H)-yl]acetonitrile](/img/structure/B2918658.png)

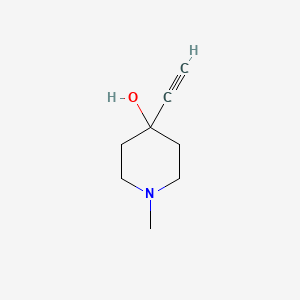

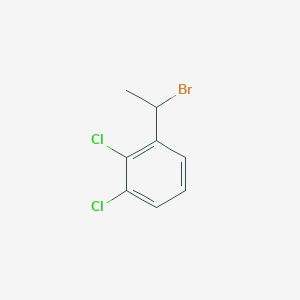
![8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918667.png)
![Ethyl 1-(2-chlorophenyl)-4-[2-(3-methoxyanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate](/img/structure/B2918668.png)
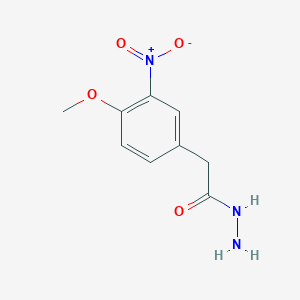
![2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2918673.png)
